Octyl hydrogen phthalate
Overview
Description
Octyl hydrogen phthalate, also known as phthalic acid hydrogen 1-octyl ester, is an organic compound with the chemical formula C16H22O4. It is a monoester of phthalic acid and octanol. This compound is typically a colorless to light yellow transparent liquid and is soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl hydrogen phthalate can be synthesized through the esterification reaction between phthalic acid and octanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with octanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products .
Types of Reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid.
Substitution: It can participate in nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and octanol.
Oxidation: Phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Octyl hydrogen phthalate has several applications in scientific research and industry:
Plasticizer: It is used as a plasticizer in polyvinyl chloride (PVC) and other resins to enhance their flexibility and plasticity.
Ink Additive: It serves as a plasticizer in inks, improving their flexibility and printing performance.
Coatings and Adhesives: It is used to increase the viscosity and stability of coatings and adhesives.
Biodegradation Studies: Research on the biodegradation of phthalates often includes this compound to understand its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of octyl hydrogen phthalate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, phthalates, including this compound, can act as endocrine disruptors by mimicking or interfering with hormone functions. They can bind to hormone receptors and alter the normal signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Di-n-butyl phthalate (DBP)
- Diisobutyl phthalate (DiBP)
- Benzyl butyl phthalate (BBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison: Octyl hydrogen phthalate is unique among phthalates due to its specific octyl group, which imparts distinct physical and chemical properties. Compared to other phthalates, it has a higher molecular weight and different solubility characteristics. Its use as a plasticizer is similar to other phthalates, but its specific applications and environmental behavior may vary .
Properties
IUPAC Name |
2-octoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYFBICNICNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052714 | |
Record name | Octyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-19-1 | |
Record name | Mono-n-octyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5393-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono-n-octyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, monooctyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL HYDROGEN PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSH93UAM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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